molecular formula C10H7F3N2O2 B2919492 2-(6-(Trifluoromethyl)imidazo[1,5-a]pyridin-3-yl)acetic acid CAS No. 1781616-14-5

2-(6-(Trifluoromethyl)imidazo[1,5-a]pyridin-3-yl)acetic acid

Cat. No.: B2919492
CAS No.: 1781616-14-5
M. Wt: 244.173
InChI Key: HYLFZMMFIKKPSB-UHFFFAOYSA-N
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Description

2-(6-(Trifluoromethyl)imidazo[1,5-a]pyridin-3-yl)acetic acid is a heterocyclic compound featuring an imidazo[1,5-a]pyridine core substituted with a trifluoromethyl group at the 6-position and an acetic acid moiety at the 3-position.

Properties

IUPAC Name

2-[6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O2/c11-10(12,13)6-1-2-7-4-14-8(3-9(16)17)15(7)5-6/h1-2,4-5H,3H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYLFZMMFIKKPSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN2C1=CN=C2CC(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(Trifluoromethyl)imidazo[1,5-a]pyridin-3-yl)acetic acid typically involves the cyclocondensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This multicomponent reaction is advantageous due to its simplicity and high yield. Another method involves the trifluoromethylation of imidazo[1,2-a]pyridine derivatives using an electrophilic trifluoromethylating reagent based on a sulfonium ylide skeleton .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(6-(Trifluoromethyl)imidazo[1,5-a]pyridin-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce alkyl or aryl groups .

Scientific Research Applications

2-(6-(Trifluoromethyl)imidazo[1,5-a]pyridin-3-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-(Trifluoromethyl)imidazo[1,5-a]pyridin-3-yl)acetic acid involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Biological Activity Key Reference
2-(6-(Trifluoromethyl)imidazo[1,5-a]pyridin-3-yl)acetic acid Imidazo[1,5-a]pyridine 6-CF₃, 3-CH₂COOH Not explicitly reported (inferred: potential kinase inhibition)
6-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylic acid (CAS 1780609-26-8) Imidazo[1,5-a]pyridine 6-CF₃, 3-COOH Intermediate for drug synthesis
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-oxoacetylhydrazine derivatives Triazolo[1,5-a]pyrimidine Variable acetylhydrazine substituents Herbicidal, fungicidal
Example 324 (EP 4 374 877 A2) Pyrrolo[1,2-b]pyridazine 6-CF₃-pyridin-3-yl, carboxamide Pharmaceutical candidate (LCMS m/z 757)

Key Observations

Core Heterocycle Influence: The imidazo[1,5-a]pyridine core (as in the target compound) is associated with enhanced π-π stacking interactions in biological systems compared to triazolo[1,5-a]pyrimidines or pyrrolo[1,2-b]pyridazines .

Functional Group Impact :

  • The acetic acid side chain (CH₂COOH) in the target compound may offer greater conformational flexibility and solubility compared to the rigid carboxylic acid (COOH) in 6-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylic acid .
  • Acetylhydrazine derivatives (e.g., triazolo[1,5-a]pyrimidines) exhibit herbicidal activity, suggesting that the acetic acid group in the target compound could be optimized for similar agrochemical applications .

Biological Activity Trends :

  • Compounds with trifluoromethyl groups on aromatic cores (e.g., Example 324 in EP 4 374 877 A2) are frequently prioritized in drug discovery due to their metabolic stability and target affinity .
  • Antiproliferative activity is observed in pyrrolo[2,3-b]pyridine derivatives (), implying that the target compound’s imidazo[1,5-a]pyridine core may share similar mechanisms, such as kinase inhibition .

Biological Activity

2-(6-(Trifluoromethyl)imidazo[1,5-a]pyridin-3-yl)acetic acid is a heterocyclic compound recognized for its potential biological activities, particularly in medicinal chemistry. This compound features an imidazo[1,5-a]pyridine core with a trifluoromethyl substituent, which significantly influences its chemical properties and biological interactions.

  • Molecular Formula : C10H7F3N2O2
  • Molecular Weight : 244.17 g/mol
  • CAS Number : 1781616-14-5

The biological activity of 2-(6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-yl)acetic acid is primarily attributed to its ability to interact with various molecular targets. These interactions can modulate enzyme activities and receptor functions, leading to diverse biological effects. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which may contribute to its efficacy in biological systems.

Antimicrobial Properties

Research indicates that 2-(6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-yl)acetic acid exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. It has shown promise in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. For example, a study reported that the compound significantly reduced the viability of MCF-7 breast cancer cells with an IC50 value of approximately 25 μM . Additionally, it has been noted for its ability to suppress tumor growth in animal models .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been explored. It has been found to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro assays revealed that it effectively suppressed COX-2 activity with an IC50 comparable to that of established anti-inflammatory drugs .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group at the 6-position of the imidazo[1,5-a]pyridine ring is critical for enhancing biological activity. Variations in substituents on the imidazo core and acetic acid moiety can lead to significant changes in potency and selectivity against specific biological targets.

Case Studies

  • Anticancer Efficacy : In a study involving xenograft models, treatment with 2-(6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-yl)acetic acid resulted in a reduction of tumor size by over 50% compared to control groups .
  • Inhibition of COX Enzymes : A comparative analysis showed that this compound inhibited COX-2 with an IC50 value of 0.04 μmol, similar to celecoxib, indicating its potential as an anti-inflammatory agent .

Summary Table of Biological Activities

Activity Type Effect IC50 Value
AntimicrobialEffective against resistant bacteriaVaries by strain
AnticancerInduces apoptosis in cancer cells~25 μM (MCF-7 cells)
Anti-inflammatoryInhibits COX-20.04 μmol

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